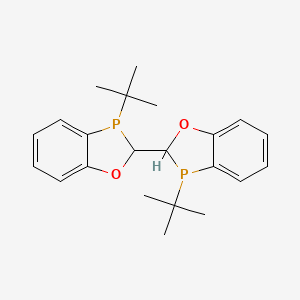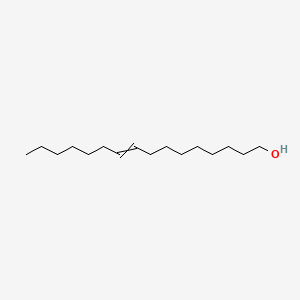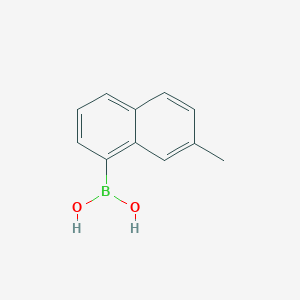
7-Methyl-1-naphthaleneboronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-naphthaleneboronicacid: is an organic compound with the molecular formula C11H11BO2 and a molecular weight of 186.01484 g/mol . This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthaleneboronicacid typically involves the reaction of 7-methyl-1-naphthylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 7-Methyl-1-naphthylmagnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale Grignard reactions followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
化学反应分析
Types of Reactions: 7-Methyl-1-naphthaleneboronicacid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols or ketones
Reduction: Boranes
科学研究应用
Chemistry: 7-Methyl-1-naphthaleneboronicacid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of electronic materials and coatings .
作用机制
The mechanism of action of 7-Methyl-1-naphthaleneboronicacid in chemical reactions primarily involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
相似化合物的比较
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the naphthalene ring structure.
2-Naphthaleneboronic Acid: Similar structure but without the methyl group at the 7-position.
4-Methylphenylboronic Acid: Contains a methyl group but lacks the naphthalene ring structure.
Uniqueness: 7-Methyl-1-naphthaleneboronicacid is unique due to its naphthalene ring structure with a methyl group at the 7-position, which can influence its reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific synthetic applications compared to other boronic acids .
属性
分子式 |
C11H11BO2 |
|---|---|
分子量 |
186.02 g/mol |
IUPAC 名称 |
(7-methylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-5-6-9-3-2-4-11(12(13)14)10(9)7-8/h2-7,13-14H,1H3 |
InChI 键 |
LVSDXZZPFCDZIR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=C(C=CC2=CC=C1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



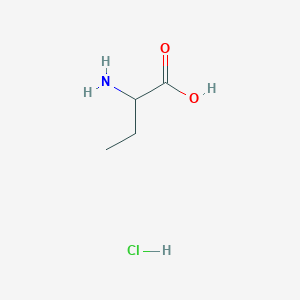
![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
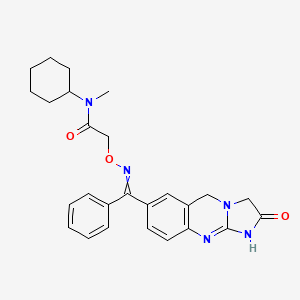
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
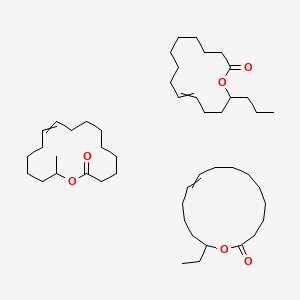
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
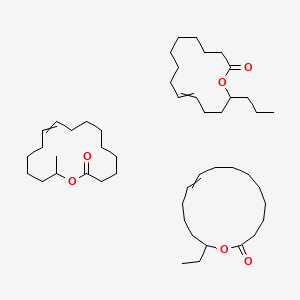
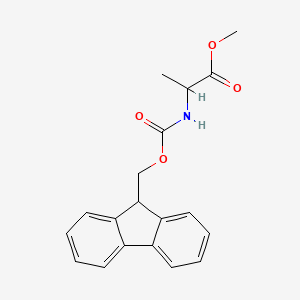
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
